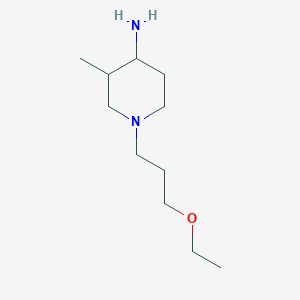
(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone hydrochloride
Vue d'ensemble
Description
“(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone hydrochloride” is a chemical compound with the molecular formula C10H13Cl2N3O . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of “(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone hydrochloride” consists of a chloropyridinyl group and a piperazinyl group linked by a methanone group . The average mass of the molecule is 262.136 Da, and the monoisotopic mass is 261.043579 Da .Applications De Recherche Scientifique
Antimicrobial Activity
(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone hydrochloride has been used in the synthesis of pyridine derivatives with potential antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized various pyridine derivatives, including those incorporating 2-chloropyridine-3-carboxylic acid, and evaluated their antimicrobial activity against bacteria and fungi, observing variable and modest activity (Patel, Agravat, & Shaikh, 2011).
Pharmaceutical Applications
This compound has been explored in the context of pharmaceutical development. Romero et al. (2012) reported the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), where a compound with a structure similar to (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone hydrochloride emerged as a hit from a high-throughput screen (Romero et al., 2012).
Metabolic and Pharmacokinetic Studies
Sharma et al. (2012) examined the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor related to (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone hydrochloride in rats, dogs, and humans, providing insights into the potential therapeutic applications and metabolism of similar compounds (Sharma et al., 2012).
Synthesis Research
Research by Zheng Rui (2010) involved the synthesis of a related compound, (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, highlighting the methodological approaches and structural analysis relevant to the synthesis of similar compounds (Zheng Rui, 2010).
Analgesic and Antagonist Effects
Tsuno et al. (2017) identified a series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, which showed analgesic effects in a model of induced mechanical hyperalgesia (Tsuno et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
(2-chloropyridin-3-yl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O.ClH/c11-9-8(2-1-3-13-9)10(15)14-6-4-12-5-7-14;/h1-3,12H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWOWOYLYVKJHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(N=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(6-Methylpyridazin-3-yl)amino]benzoic acid](/img/structure/B1423079.png)


![3-[4-(Propan-2-yl)phenyl]propanamide](/img/structure/B1423084.png)

![{2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amine](/img/structure/B1423088.png)




![[4-(4-chlorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1423094.png)
![3-[(Oxan-4-ylsulfanyl)methyl]aniline](/img/structure/B1423095.png)